

Torseמידe Degradation Pathways: A Technical Support Guide for Researchers

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Compound of Interest

Compound Name: 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide

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Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Torseמידe. This guide provides in-depth technical information and practical troubleshooting advice for navigating the complexities of Torseמידe's degradation pathways. Our goal is to equip you with the expertise to anticipate and resolve challenges in your stability studies, ensuring the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Torseמידe under forced degradation conditions?

Torseמידe is a pyridine-sulfonylurea compound that is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.^{[1][2]} It is generally stable under thermal and photolytic stress.^{[1][3]} The main degradation pathways involve the hydrolysis of the sulfonylurea moiety and the oxidation of the pyridine ring.^{[3][4]}

- **Hydrolysis:** The most vulnerable point in the Torseמידe molecule is the sulfonylurea linkage.^[5] Under acidic or basic conditions, particularly with elevated temperatures, this bond can be cleaved.^{[3][5]}

- Oxidation: Torsemide is highly susceptible to oxidative stress, showing significant degradation in the presence of oxidizing agents like hydrogen peroxide.[1][2] This can lead to the formation of N-oxide derivatives.[3]

Q2: What are the major degradation products of Torsemide, and what are their structures?

Several degradation products of Torsemide have been identified. The most common ones encountered during forced degradation studies are:

- Torsemide Impurity B (also known as USP Related Compound A or Degradant R2): This is the primary product of hydrolysis.[6][7][8] It is formed by the cleavage of the sulfonylurea bond.[5]
 - Chemical Name: 4-(m-Tolylamino)pyridine-3-sulfonamide[7][9]
 - Molecular Formula: $C_{12}H_{13}N_3O_2S$ [9]
- Torsemide N-Oxide: This is a major oxidative degradation product.[3][10] It forms by the oxidation of the nitrogen atom in the pyridine ring.[11]
 - Chemical Name: 1-Isopropyl-3-[[4-(3-methylanilino)-3-pyridyl]sulfonyl]urea-N-oxide
 - Molecular Formula: $C_{16}H_{20}N_4O_4S$ [10]
- Torsemide Impurity B N-Oxide: This degradant can be formed under extreme oxidative conditions and is essentially the N-oxide of the primary hydrolysis product.[3]
 - Chemical Name: 3-Sulfamoyl-4-(m-tolylamino)pyridine 1-oxide
 - Molecular Formula: $C_{12}H_{13}N_3O_3S$

Other potential impurities and degradation products that have been reported include hydroxylated and carboxylated metabolites, which are also observed in biotic transformation studies.[1][12]

Q3: I am seeing unexpected peaks in my chromatogram during a forced degradation study. What could be the cause?

Unexpected peaks can arise from several sources. Here's a troubleshooting guide:

- **Secondary Degradation:** Under harsh stress conditions, the primary degradation products can themselves degrade further, leading to additional peaks. For instance, prolonged acid hydrolysis might lead to more than one degradation product.[13]
- **Reagent-Related Peaks:** Ensure that your blank injections (containing only the stressor and solvent) are clean. Impurities in your reagents (e.g., old hydrogen peroxide) can introduce extraneous peaks.
- **Placebo/Excipient Degradation:** If you are analyzing a formulated product, the excipients might degrade and produce peaks that interfere with the analysis of the active pharmaceutical ingredient (API) and its degradants.
- **Co-elution:** An unexpected peak could be co-eluting with a known peak, affecting its purity. A peak purity analysis using a photodiode array (PDA) detector is crucial to confirm the homogeneity of your chromatographic peaks.[2]

Troubleshooting Guide

Issue 1: Poor resolution between Torsemide and its degradation products.

- **Causality:** The polarities of Torsemide and its degradation products, particularly the hydrolysis product (Impurity B), can be quite similar. This can make chromatographic separation challenging.
- **Troubleshooting Steps:**
 - **Optimize Mobile Phase:** Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A gradient elution program may be necessary to achieve adequate separation.[3]

- Adjust pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Torsemide and its impurities. Experiment with different pH values of the aqueous buffer.
- Change Stationary Phase: If mobile phase optimization is insufficient, consider a different HPLC column with a different stationary phase (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column) to exploit different separation mechanisms.

Issue 2: Inconsistent degradation percentages in replicate experiments.

- Causality: Inconsistency often points to a lack of precise control over the experimental conditions.
- Troubleshooting Steps:
 - Temperature Control: Ensure a constant and uniform temperature during thermal and hydrolytic stress studies. Use a calibrated water bath or oven.
 - Light Exposure: For photostability studies, ensure consistent light intensity and wavelength exposure for all samples.
 - Concentration of Stressor: Prepare fresh solutions of your acidic, basic, and oxidative stressors for each experiment to ensure consistent concentrations.
 - Mixing: Ensure thorough mixing of the drug substance with the stressor solution at the start of the experiment.

Data Summary

Stress Condition	Reagents and Conditions	Degradation (%)	Major Degradation Products	Reference(s)
Acid Hydrolysis	0.01N HCl, 15 min	8.66%	Torsemide Impurity B	[1]
1.0 M HCl, 70°C, 24h	18.7%	Torsemide Impurity B	[5]	
Base Hydrolysis	0.01N NaOH, 15 min	6.18%	Torsemide Impurity B	[1]
1.0 M NaOH, 70°C, 24h	1.1%	Torsemide Impurity B	[3]	
Oxidative	1% H ₂ O ₂ , 15 min	27.19%	Torsemide N-Oxide, Torsemide Impurity B N-Oxide	[1]
10% H ₂ O ₂ , 7 days	9.4%	Torsemide N-Oxide, Torsemide Impurity B N-Oxide	[5]	
Thermal	100°C, 48h	No significant degradation	N/A	[1]
Photolytic	UV light (254 & 366 nm), 48h	No significant degradation	N/A	[1]

Experimental Protocols

Protocol: Forced Degradation Study of Torsemide

Objective: To generate the principal degradation products of Torsemide under various stress conditions as per ICH guidelines.

Materials:

- Torsemide pure substance
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Methanol or Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Calibrated pH meter
- Water bath/oven
- Photostability chamber
- HPLC system with a PDA detector

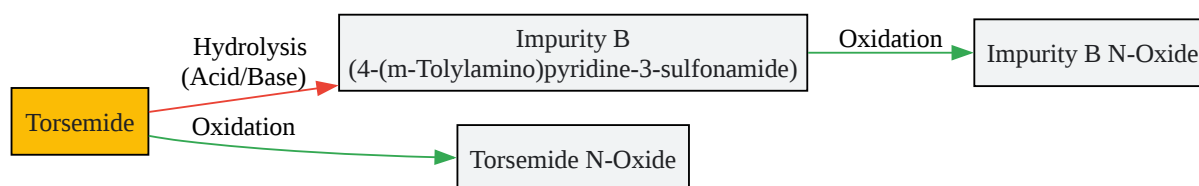
Procedure:

- Preparation of Stock Solution: Prepare a stock solution of Torsemide in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[5]
- Acid Hydrolysis:
 - To a suitable volume of the stock solution, add an equal volume of 1.0 M HCl.
 - Incubate the solution in a water bath at 70°C for 24 hours.[5]
 - At appropriate time points, withdraw samples, neutralize with an equivalent amount of 1.0 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
- Base Hydrolysis:

- To a suitable volume of the stock solution, add an equal volume of 1.0 M NaOH.
- Incubate the solution in a water bath at 70°C for 24 hours.[3]
- At appropriate time points, withdraw samples, neutralize with an equivalent amount of 1.0 M HCl, and dilute with the mobile phase for HPLC analysis.
- Oxidative Degradation:
 - To a suitable volume of the stock solution, add an equal volume of 10% H₂O₂. [5]
 - Keep the solution at room temperature for 7 days, protected from light. [5]
 - At appropriate time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
- Thermal Degradation:
 - Place the solid Torsemide powder in an oven at 100°C for 48 hours. [2]
 - Also, reflux a solution of Torsemide in water at 70°C for 24 hours. [3]
 - After the specified time, dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.
- Photolytic Degradation:
 - Expose a solution of Torsemide and the solid drug powder to UV light (254 nm and 366 nm) in a photostability chamber for 48 hours. [2]
 - A control sample should be kept in the dark under the same conditions.
 - After exposure, prepare solutions of the samples in the mobile phase for HPLC analysis.
- Analysis:
 - Analyze all the stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method. [1]

- Use a PDA detector to check for peak purity and to aid in the identification of degradation products.

Visualizing the Degradation Pathways



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Caption: Major degradation pathways of Torsemide.

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